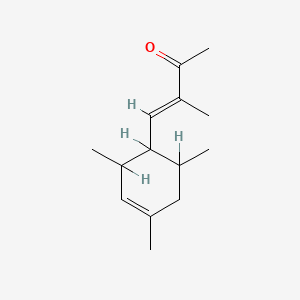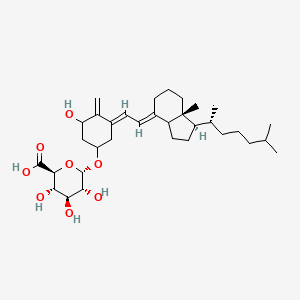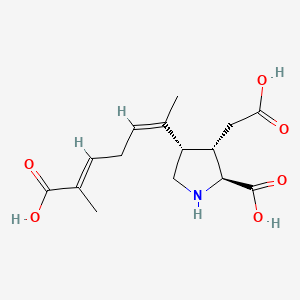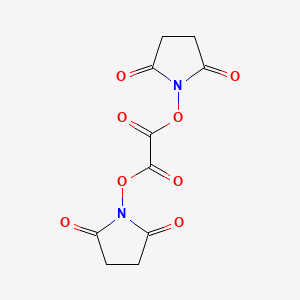
Bis(2,5-dioxopyrrolidin-1-yl) oxalate
説明
Bis(2,5-dioxopyrrolidin-1-yl) oxalate, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O8 and its molecular weight is 284.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Chemistry
Bis(2,5-dioxopyrrolidin-1-yl) oxalate derivatives have been explored for the synthesis of conducting polymers. Sotzing et al. (1996) reported the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes, which form polymers with low oxidation potentials, indicating stability in their conducting form. This research contributes to the development of materials with potential applications in electronics and materials science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, Musgrave, 1996).
Chemiluminescence Detection
This compound analogs have been utilized in chemiluminescence detection methods. Imai et al. (1987) studied bis[4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl] oxalate for its application in post-column chemiluminescence detection in high-performance liquid chromatography, showcasing its stability and sensitivity for detecting fluorescent compounds, highlighting its potential in analytical chemistry applications (Imai, Matsunaga, Tsukamoto, Nishitani, 1987).
Organic Electronics
Research into oxalate compounds extends into the field of organic electronics. Wang et al. (2001) synthesized a pyridine- and oxadiazole-containing material that demonstrated improved efficiency and stability as a hole-blocking material in organic light-emitting diodes (LEDs), suggesting the potential of oxalate derivatives in enhancing the performance of optoelectronic devices (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, Howard, 2001).
Materials Science
In materials science, oxalate compounds are involved in the synthesis of novel materials. Beattie et al. (2017) reported the oxalate-templated synthesis of di-zinc macrocycles, indicating the utility of oxalate as a template in forming complexes with potential applications in catalysis, magnetic materials, and molecular recognition (Beattie, SantaLucia, White, Groysman, 2017).
Safety and Hazards
Bis(2,5-dioxopyrrolidin-1-yl) oxalate is classified as a hazard class code R36/37/38, indicating that it can cause irritation to the eyes, respiratory system, and skin . Safety instructions include avoiding all personal contact, including inhalation, and using the compound in a well-ventilated area .
作用機序
Target of Action
Bis(2,5-dioxopyrrolidin-1-yl) oxalate, also known as DSSO crosslinker, is primarily used for studying protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) . Its primary targets are lysine residues in proteins .
Mode of Action
DSSO crosslinker is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker . It possesses two N-hydroxysuccinimide (NHS) esters that target lysine residues in proteins . The compound forms covalent bonds with the amino groups of lysine residues, thereby crosslinking proteins that are in close proximity .
Biochemical Pathways
The crosslinking of proteins by DSSO can affect various biochemical pathways depending on the proteins involved. The crosslinked proteins can be identified by mass spectrometry, providing insights into protein-protein interactions and the structure of protein complexes .
Pharmacokinetics
It is known that dsso is membrane-permeable , which allows it to enter cells and interact with intracellular proteins. The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The crosslinking of proteins by DSSO can reveal protein-protein interactions and the structure of protein complexes . This can provide valuable information for the study of cellular processes and the development of drugs targeting specific protein interactions .
Action Environment
The action of DSSO is influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature Additionally, the pH of the environment could potentially affect the reactivity of the NHS esters in DSSO
生化学分析
Biochemical Properties
Bis(2,5-dioxopyrrolidin-1-yl) oxalate plays a crucial role in biochemical reactions by acting as a crosslinker. It interacts with various enzymes, proteins, and other biomolecules, forming stable covalent bonds. This compound is particularly effective in targeting lysine residues in proteins, enabling the formation of crosslinked complexes. The nature of these interactions allows researchers to study protein structures, dynamics, and interactions in greater detail .
Cellular Effects
This compound influences various cellular processes by crosslinking proteins and other biomolecules. It affects cell function by altering protein-protein interactions, which can impact cell signaling pathways, gene expression, and cellular metabolism. The crosslinking of proteins can lead to changes in their activity, stability, and localization within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds between biomolecules. This compound contains N-hydroxysuccinimide (NHS) esters, which react with primary amines in proteins, forming stable amide bonds. This crosslinking process can inhibit or activate enzymes, alter protein conformations, and affect gene expression by stabilizing protein-DNA interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its reactivity may decrease over time, affecting the efficiency of crosslinking reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively crosslinks proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that careful dosage optimization is necessary for safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by crosslinking key enzymes involved in metabolic processes. This compound’s ability to form stable covalent bonds with biomolecules makes it a valuable tool for studying metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, affecting its activity and function. The ability to control the subcellular localization of this compound enhances its utility in studying cellular processes and protein interactions .
特性
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O8/c13-5-1-2-6(14)11(5)19-9(17)10(18)20-12-7(15)3-4-8(12)16/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAHFYGHUQSIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205907 | |
| Record name | Disuccinimidyl oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Disuccinimidyl oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20663 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
57296-03-4 | |
| Record name | Disuccinimidyl oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disuccinimidyl oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(N-succinimidyl) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



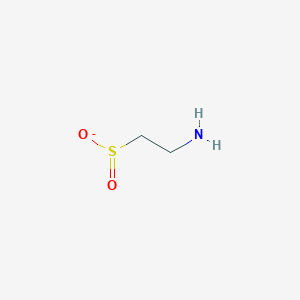
![(R)-2-[11C]Methoxy-N-n-propylnorapomorphine](/img/structure/B1233662.png)


